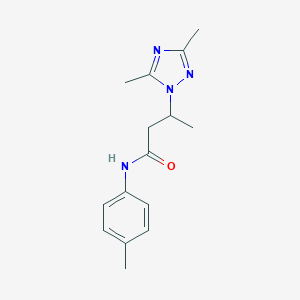
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide involves the inhibition of various enzymes and signaling pathways in the cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. The compound has also been found to inhibit the activity of various kinases and transcription factors, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. The compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF). The inhibition of angiogenesis leads to the inhibition of tumor growth and metastasis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. The compound has also been found to exhibit significant activity against various diseases, making it a potential drug candidate. However, the compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for the compound.
将来の方向性
There are several future directions for the study of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide. One direction is to study the compound's toxicity profile and pharmacokinetics to determine its safety and efficacy in vivo. Another direction is to study the compound's activity against other diseases such as viral infections and autoimmune diseases. The compound's potential for combination therapy with other drugs and its efficacy in drug-resistant cancers can also be studied. The development of analogs and derivatives of the compound with improved activity and selectivity can also be explored. Overall, this compound has significant potential for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with butanoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases such as cancer, bacterial infections, and fungal infections. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-14(8-6-10)17-15(20)9-11(2)19-13(4)16-12(3)18-19/h5-8,11H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIDPGEERWEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

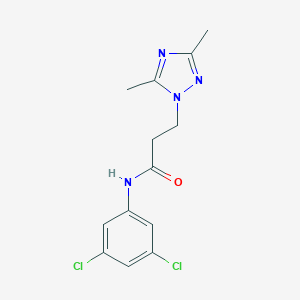
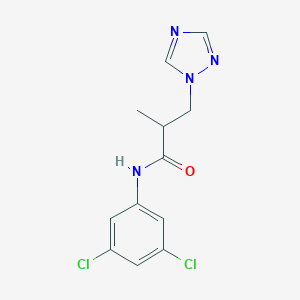
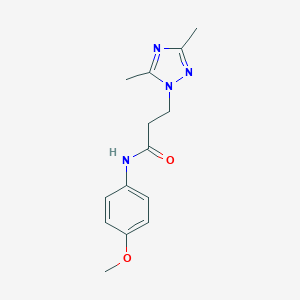

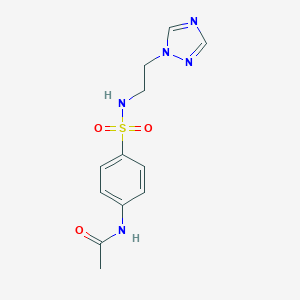
![4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500294.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
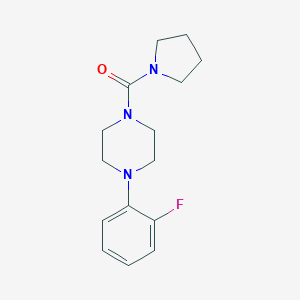
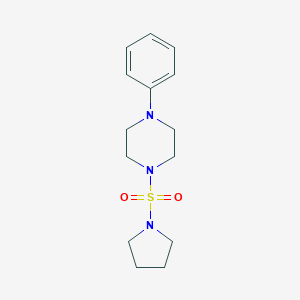

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)


